Butaprost (free acid form)
Overview
Description
Butaprost (free acid form) is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells .
Molecular Structure Analysis
The molecular formula of Butaprost (free acid form) is C23H38O5 . The formal name is 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid . The structure of Butaprost was incorrectly identified in the past, but careful studies in the late 1990s correctly determined the actual structure .Chemical Reactions Analysis
Butaprost (free acid form) binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .Physical And Chemical Properties Analysis
Butaprost (free acid form) has a molecular weight of 394.27 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 rotatable bonds . Its topological polar surface area is 94.83 .Scientific Research Applications
Ocular Hypotensive Effects : Butaprost, as a prostanoid EP2 receptor agonist, has shown potential in lowering intraocular pressure (IOP) by increasing uveoscleral outflow in cynomolgus monkeys, suggesting a role in glaucoma treatment (Nilsson et al., 2006).
Gastrointestinal Research : Research on the effects of butaprost on gastric acid secretion in rats found that it does not significantly affect vagally mediated gastric acid secretion, unlike other prostanoid EP receptor ligands (Yokotani et al., 1996).
Myometrial Activity : A study investigating butaprost's impact on human myometrium from pregnant and non-pregnant women showed that it can cause dose-related inhibition of myometrial activity, suggesting its relevance in obstetric and gynecological research (Duckworth et al., 2002).
Neuroprotective Effects : Butaprost demonstrated neuroprotective effects against NMDA-induced excitotoxicity in mice. This indicates a potential application in neurological disorders or brain injuries (Ahmad et al., 2006).
Antiscarring Effects in Ophthalmology : A study focused on the effects of butaprost on human subconjunctival Tenon's fibroblasts found that it can effectively reduce scarring, suggesting its utility in postoperative management in glaucoma surgery (Shin et al., 2017).
Renal Fibrosis Treatment : Butaprost has been shown to attenuate renal fibrosis in unilateral ureteral obstructed mice and human kidney slices. This finding indicates its potential in treating chronic kidney disease (Jensen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butaprost (free acid form) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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